molecular formula C17H15N3O5 B2469416 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate CAS No. 454190-79-5

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate

Cat. No.: B2469416
CAS No.: 454190-79-5
M. Wt: 341.323
InChI Key: YBVSZNGXBCDMQC-UHFFFAOYSA-N
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Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate typically involves the reaction of 3,4-dimethoxybenzoic acid with (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the esterification process. The reaction conditions usually include refluxing the mixture in an appropriate solvent like dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted benzotriazine compounds, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate is used as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxyl groups, making it valuable in the synthesis of complex peptides and proteins .

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with various biological molecules, providing insights into their functions and mechanisms.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to inhibit specific enzymes and pathways involved in diseases, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its reactivity and stability make it suitable for creating high-performance materials with specific properties.

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it can modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-oxo-1,2,3-benzotriazin-3-yl)methyl benzoate
  • (4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate
  • (4-oxo-1,2,3-benzotriazin-3-yl)methyl 2,4-dimethoxybenzoate

Uniqueness

Compared to similar compounds, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate exhibits unique properties due to the presence of two methoxy groups on the benzoate moiety. These methoxy groups enhance its reactivity and stability, making it more effective in various applications, particularly in peptide synthesis and enzyme inhibition.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-23-14-8-7-11(9-15(14)24-2)17(22)25-10-20-16(21)12-5-3-4-6-13(12)18-19-20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVSZNGXBCDMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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